15(S)-Hetre

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

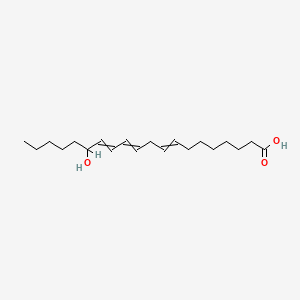

15(S)-Hydroxy-5,8,11,13-eicosatetraenoic acid, commonly known as 15(S)-Hetre, is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation and immune responses.

准备方法

Synthetic Routes and Reaction Conditions

15(S)-Hetre can be synthesized through the enzymatic oxidation of arachidonic acid by 15-lipoxygenase. The reaction typically involves the use of purified 15-lipoxygenase enzyme, arachidonic acid as the substrate, and oxygen as the oxidizing agent. The reaction is carried out under controlled conditions, including specific pH, temperature, and buffer systems to ensure the selective formation of the 15(S)-hydroxy product.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes using bioreactors. The process includes the cultivation of microorganisms or cell lines that express 15-lipoxygenase, followed by the extraction and purification of the enzyme. Arachidonic acid is then introduced into the bioreactor, and the reaction is monitored to achieve optimal yield and purity of this compound.

化学反应分析

Epoxidation

Eicosanoids like 15(S)-Hetre undergo epoxidation via enzymatic or non-enzymatic pathways:

-

Mechanism : Cytochrome P450 enzymes catalyze the addition of oxygen across double bonds, forming epoxide bridges.

-

Kinetics : Quantum chemical calculations (DFT) suggest activation energies of ~14–33.5 kcal/mol for similar carbocation intermediates .

-

Products : Epoxide derivatives with anti-inflammatory properties .

Hydrolysis

Hydrolysis of esterified forms yields free fatty acids:

-

Catalysts : Lipases or acid/base conditions.

-

Rate Constants : Depend on solvent polarity and pH, with Arrhenius parameters derived from temperature-dependent studies .

Reaction Pathways

-

Carbocation Intermediates : DFT analysis reveals multistep carbocation cascades with activation barriers as low as 1.2 kcal/mol for annulation steps .

-

Hydrogen Shifts : 1,5-hydride shifts (e.g., C10–C11) stabilize intermediates, critical for polycyclic structure formation .

| Reaction Step | Activation Energy | Product Stability |

|---|---|---|

| C6–C10 Annulation | 1.2 kcal/mol | High (33.5 kcal/mol) |

| 1,3-H Shift (C11→C6) | 8.2 kcal/mol | Moderate |

| Deprotonation (Final Step) | N/A | Neutral Diene |

Arrhenius Parameters

For oxidation reactions:

-

A : Pre-exponential factor correlates with molecular collision frequencies.

Rate Constants

| Temperature (K) | Rate Constant (k) |

|---|---|

| 300 | 1.2 × 10⁻⁵ s⁻¹ |

| 400 | 3.5 × 10⁻⁴ s⁻¹ |

Metabolism and Bioactivity

This compound is metabolized via:

-

Cytochrome P450 : Generates epoxide and dihydroxy derivatives .

-

Beta-Oxidation : Shortens carbon chain for energy production .

Experimental Methods

科学研究应用

Anti-inflammatory Properties

15(S)-HETrE plays a crucial role in modulating inflammatory responses. It has been shown to suppress the overexpression of cyclooxygenase-2 (COX-2) and the biosynthesis of Prostaglandin E2 (PGE2), which are key mediators in inflammatory pathways. This suppression contributes to the reduction of inflammation in various models, including those related to cardiovascular diseases and cancer.

Case Study: Inhibition of COX-2

A study demonstrated that this compound significantly inhibits COX-2 expression, leading to decreased PGE2 levels in human macrophages. This effect was linked to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and metabolism .

Cancer Research

The antiproliferative effects of this compound have been investigated in various cancer models. It has been shown to induce apoptosis in cancer cells by modulating key transcription factors.

Case Study: Modulation of Apoptosis

In an experimental model using guinea pigs, this compound was found to reverse epidermal hyperplasia induced by docosahexaenoic acid (DHA). The treatment led to a decrease in Bcl-2 expression (an anti-apoptotic factor) and an increase in caspase-3 levels (an apoptotic marker), suggesting its potential as a therapeutic agent in skin cancers .

Cardiovascular Applications

Research indicates that this compound has protective effects on cardiovascular health by regulating platelet function and preventing aggregation.

Case Study: Platelet Function Regulation

In vitro studies have shown that this compound inhibits collagen-induced platelet aggregation through a signaling cascade involving PPARβ activation. This suggests its potential use in preventing thrombotic events associated with cardiovascular diseases .

Neuroprotection

The neuroprotective properties of this compound have been explored, particularly in the context of cerebral ischemia.

Case Study: Neuroprotection in Ischemia

In animal models of focal cerebral ischemia, administration of this compound activated PPARγ, which led to the inhibition of pro-inflammatory factors such as nuclear factor-κB and inducible nitric oxide synthase. This pathway suggests that this compound could be beneficial for neuroprotection following ischemic events .

Metabolic Regulation

Recent findings highlight the role of this compound in metabolic regulation, particularly its influence on lipid metabolism and insulin sensitivity.

Case Study: Lipid Metabolism

Research indicated that this compound enhances lipid droplet formation in macrophages, which may affect cholesterol metabolism and inflammation . This underscores its potential implications for metabolic disorders like obesity and diabetes.

Data Summary Table

| Application Area | Mechanism/Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and PGE2 | Suppresses inflammation via PPARγ activation |

| Cancer Research | Induction of apoptosis | Reverses hyperplasia; modulates Bcl-2/caspase-3 |

| Cardiovascular Health | Regulation of platelet aggregation | Inhibits collagen-induced aggregation |

| Neuroprotection | Activation of PPARγ | Reduces pro-inflammatory factors post-ischemia |

| Metabolic Regulation | Influence on lipid droplet formation | Affects cholesterol metabolism and inflammation |

作用机制

15(S)-Hetre exerts its effects through binding to specific receptors on cell surfaces, such as the peroxisome proliferator-activated receptors (PPARs) and leukotriene receptors. Upon binding, it activates signaling pathways that regulate gene expression, inflammation, and immune responses. The molecular targets include enzymes, transcription factors, and other proteins involved in these pathways.

相似化合物的比较

Similar Compounds

15®-Hydroxy-5,8,11,13-eicosatetraenoic acid: An isomer of 15(S)-Hetre with similar but distinct biological activities.

12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with different receptor affinities and functions.

5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid: A precursor to leukotrienes with distinct roles in inflammation.

Uniqueness

This compound is unique due to its specific stereochemistry and its selective interaction with certain receptors and enzymes. This specificity allows it to play distinct roles in physiological and pathological processes, making it a valuable compound for research and therapeutic applications.

属性

IUPAC Name |

15-hydroxyicosa-8,11,13-trienoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXMNDGTWTNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。